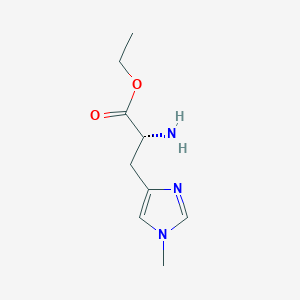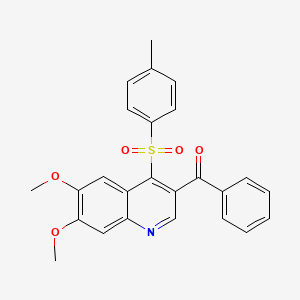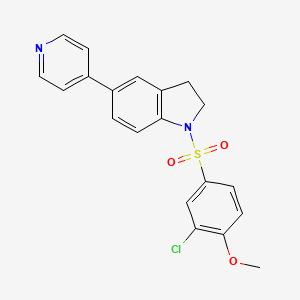
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound can often be deduced from its IUPAC name.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary based on the starting materials and the desired yield and purity of the final product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the connectivity of atoms in the molecule and the types of functional groups present.Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. The types of reactions that a compound can undergo can be predicted based on these functional groups and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted based on the structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline serves as a key intermediate in the synthesis of complex molecules due to its unique structural properties. It has been involved in the development of new methodologies for creating indoline scaffolds with potential applications in drug discovery. For instance, its structural framework is utilized in the synthesis of conformationally defined serotonin homologues, highlighting its role in creating molecules with specific biological activities (Herslöf & Martin, 1987). Furthermore, it is instrumental in the efficient sulfonation of indoles, demonstrating its utility in chemical transformations and the development of derivatives with varied functional groups (Janosik et al., 2006).
Antitumor and Antiproliferative Agents
The compound has shown relevance in the synthesis of antitumor sulfonamides. Research indicates that derivatives of this compound exhibit potent cell cycle inhibitory properties and have advanced to clinical trials, underscoring their potential as antitumor agents (Owa et al., 2002). These findings are pivotal for the development of novel oncology therapies, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways.
Inhibition of Tubulin Polymerization
Investigations into the interactions of sulfonamide drugs with tubulin have revealed that certain derivatives can bind to the colchicine site of tubulin, inhibiting its polymerization. This action is crucial for the development of antimitotic drugs with applications in cancer therapy (Banerjee et al., 2005). The ability to modulate tubulin dynamics offers a therapeutic avenue for targeting rapidly dividing cancer cells.
Development of Novel Inhibitors
The structural motif of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is integral to the design and synthesis of inhibitors targeting various biological pathways. For example, its derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), highlighting its potential in treating inflammatory diseases and asthma (Hutchinson et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the potential risks associated with exposure to the compound.
Direcciones Futuras
Future directions for research on a compound can include exploring new synthesis pathways, studying its reactivity under different conditions, investigating its potential uses, and assessing its safety and efficacy if it is a drug or a biologically active molecule.
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-20-5-3-17(13-18(20)21)27(24,25)23-11-8-16-12-15(2-4-19(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIZNBVTRSSBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

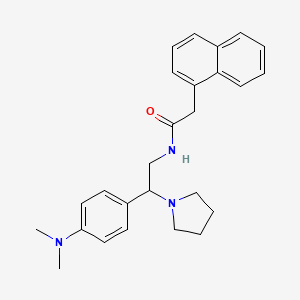
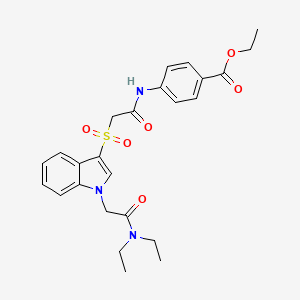
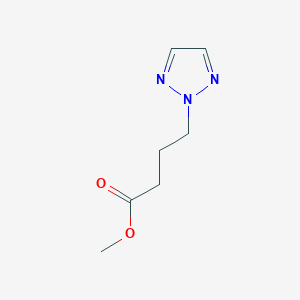
![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)
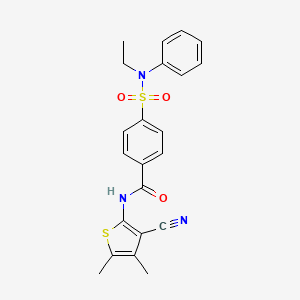
![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)
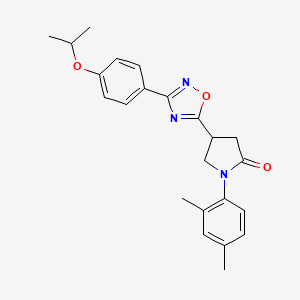
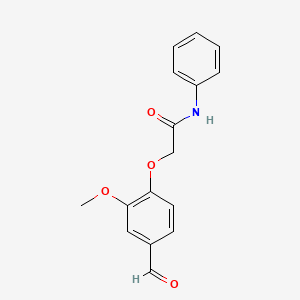
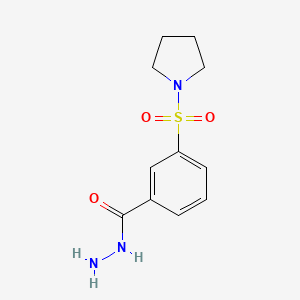
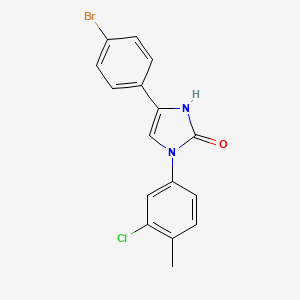
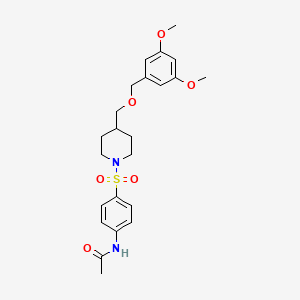
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
